2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid
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Overview
Description
2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group, which can then participate in further reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like piperidine for Fmoc deprotection. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would yield an alcohol .
Scientific Research Applications
2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group, allowing for selective reactions at other functional groups. The pyrrolidine ring and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of a hydroxyl group.
(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid: Contains a fluorophenyl group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid makes it unique compared to its analogs. This hydroxyl group can participate in additional hydrogen bonding and other interactions, potentially enhancing its reactivity and biological activity .
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C21H21NO5/c23-14-9-13(10-20(24)25)22(11-14)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19,23H,9-12H2,(H,24,25)/t13-,14+/m0/s1 |
InChI Key |
NGUYRBGRLNLSBZ-UONOGXRCSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
C1C(CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
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